molecular formula C10H8F3N3OS B2923086 3-Amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 255909-24-1

3-Amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No. B2923086
CAS RN: 255909-24-1
M. Wt: 275.25
InChI Key: YVOOGPZJRNMEMU-UHFFFAOYSA-N
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Description

3-Amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is a chemical compound .


Synthesis Analysis

The synthesis of similar compounds involves various reactions. For instance, a Pd-catalyzed coupling reaction was used to form an intermediate in the synthesis of a related compound . Another method involved the transformation of a chloride into a 4H-pyran-4-one intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at −78 °C, followed by TFA-mediated cyclization .


Molecular Structure Analysis

The molecular formula of this compound is C19H11F4N3OS2 .


Chemical Reactions Analysis

The reaction mixture was vortexed and the absorbance was determined spectrophotometrically at 517 nm after 30 min . Ascorbic acid (4.0–0.5 mg/mL) was used as a reference during the investigation of the antioxidant activity .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 437.430 .

Scientific Research Applications

Antibacterial Agent

This compound has been studied for its potential as an antibacterial agent. The structure of thieno[2,3-b]pyridine derivatives has shown activity against a variety of bacterial strains, which could be crucial in the development of new antibiotics, especially in the face of increasing antibiotic resistance .

Antifungal Applications

Similar to its antibacterial properties, this molecule may also serve as a base for antifungal treatments. The thieno[2,3-b]pyridine scaffold is of interest in the search for new compounds that can combat fungal infections, which are a significant concern in immunocompromised patients .

Antiviral Research

The compound’s potential extends to antiviral applications. Its chemical structure could be modified to target specific viral enzymes or replication mechanisms, offering a pathway for the development of novel antiviral drugs .

Cancer Research

In cancer research, derivatives of thieno[2,3-b]pyridine have been explored for their anticancer properties. The trifluoromethyl group, in particular, is known to enhance the biological activity of pharmaceutical compounds, making it a valuable feature in drug design .

Organic Synthesis

This compound can be used as a building block in organic synthesis. Its reactive sites allow for various chemical transformations, making it a versatile reagent for constructing more complex molecules .

Material Science

In material science, the electronic properties of thieno[2,3-b]pyridine derivatives make them candidates for use in electronic devices, such as organic semiconductors or photovoltaic cells .

Neurological Disorders

Research into neurological disorders could benefit from this compound as well. Modifying the thieno[2,3-b]pyridine core could lead to new treatments for diseases like Alzheimer’s or Parkinson’s, where modulation of certain neurotransmitter systems is needed .

Agricultural Chemistry

Lastly, in agricultural chemistry, such compounds could be investigated for their use as pesticides or herbicides, offering a new approach to pest control that minimizes environmental impact .

Mechanism of Action

The biological activities of trifluoromethylpyridine (TFMP) derivatives, which include this compound, are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Future Directions

Trifluoromethylpyridine (TFMP) derivatives, including this compound, are used in the agrochemical and pharmaceutical industries . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

3-amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3OS/c1-3-2-4(10(11,12)13)16-9-5(3)6(14)7(18-9)8(15)17/h2H,14H2,1H3,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVOOGPZJRNMEMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)N)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

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